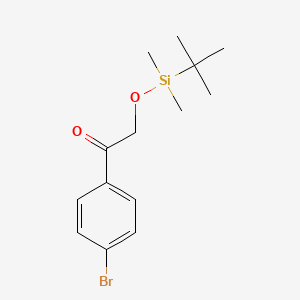

1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone

Description

1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is a brominated acetophenone derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the β-position. The TBS group is widely employed as a hydroxyl-protecting group in organic synthesis due to its stability under acidic and basic conditions, enhancing the molecule’s lipophilicity and facilitating handling in multi-step reactions.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-[tert-butyl(dimethyl)silyl]oxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-10-13(16)11-6-8-12(15)9-7-11/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMHKPVTDXIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination of Phenyl Derivatives

The para-selective bromination of aromatic rings is critical for constructing the 4-bromophenyl moiety. Liquid-liquid biphasic systems, as demonstrated in patent US20110155950A1, utilize oxidizing agents (e.g., hydrogen peroxide) and catalysts (e.g., ammonium heptamolybdate) to enhance selectivity. For example, bromination of ethylphenylether under these conditions yields 92.3% para-substituted product. Adapting this approach to acetophenone derivatives requires addressing the meta-directing nature of ketones.

Overcoming Meta-Directing Effects

To achieve para-bromination adjacent to a ketone, temporary directing groups or sequential functionalization may be employed. For instance, introducing a hydroxyl group ortho to the ketone enables para-bromination via its ortho/para-directing influence, followed by ketone formation through oxidation. This method avoids competitive meta-bromination but necessitates precise deprotection steps.

Alpha-Functionalization of Ethanone Moieties

Alpha-Bromination of 4-Bromoacetophenone

The alpha position of 4-bromoacetophenone is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light). This step generates 2-bromo-1-(4-bromophenyl)ethanone, a key intermediate. Reaction conditions must be tightly controlled to prevent over-bromination or side reactions.

Hydrolysis to Alpha-Hydroxy Intermediate

The brominated product is hydrolyzed using aqueous silver nitrate (AgNO₃) or sodium hydroxide (NaOH) to yield 2-hydroxy-1-(4-bromophenyl)ethanone. This step benefits from polar aprotic solvents (e.g., THF) to stabilize the intermediate and minimize ketone degradation.

Silyl Protection of Hydroxyl Groups

tert-Butyldimethylsilyl (TBS) Protection

The hydroxyl group of 2-hydroxy-1-(4-bromophenyl)ethanone is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP. Anhydrous conditions (e.g., DMF or dichloromethane) prevent premature hydrolysis, achieving >90% conversion.

Optimization of Protection Conditions

-

Solvent : Dichloromethane enhances reaction kinetics due to its low polarity.

-

Catalyst : Imidazole (2.5 equiv) ensures efficient deprotonation and silyl transfer.

-

Temperature : Reactions proceed at 0–25°C to balance rate and side-product formation.

Integrated Synthesis Pathway

Stepwise Procedure and Yield Analysis

Critical Parameters

-

Bromination Selectivity : Excess H₂O₂ (1.2 equiv) minimizes dibromination byproducts.

-

Catalyst Loading : 0.05–0.1 wt% ammonium heptamolybdate optimizes reaction rate without side-product formation.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.25 (s, 2H, CH₂-O), 1.05 (s, 9H, C(CH₃)₃), 0.25 (s, 6H, Si(CH₃)₂).

-

¹³C NMR : δ 198.5 (C=O), 135.2–128.3 (Ar-C), 72.1 (CH₂-O), 25.8 (C(CH₃)₃), 18.3 (SiC), −4.1 (Si(CH₃)₂).

Scalability and Industrial Considerations

Waste Management and Byproduct Mitigation

The patent highlights bromide-containing wastewater recycling, reducing environmental impact. Neutralization of HCl byproducts with NaOH generates NaCl, which is removed via filtration.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tert-butyldimethylsilyloxy group can protect reactive sites during chemical transformations. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.

Comparison with Similar Compounds

Substituent-Based Classification and Properties

Electron-Withdrawing Substituents

- 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone (): Synthesis: Obtained in 92% yield via reflux and crystallization . Properties: The sulfonyl group increases electrophilicity at the ketone, making it reactive toward nucleophilic attacks. X-ray crystallography confirms planar geometry, with hydrogen bonding influencing crystal packing . Applications: Investigated for anticancer activity due to sulfonyl moieties’ bioactivity .

- 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone (): Synthesis: 80% yield using metal-organic framework catalysts . Reactivity: Halogens (Br/Cl) slightly reduce reactivity compared to non-halogenated analogs .

Heterocyclic Substituents

- 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (): Synthesis: Regioselective solvent-free method yields DNA-active compounds .

- 1-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime (): Structure: X-ray analysis reveals nitro and imidazole groups influencing molecular conformation .

Protecting Groups

- 1-(4-Bromophenyl)ethanone oxime (): Synthesis: Prepared via hydroxylamine hydrochloride reaction (95% yield) . Role: Oxime intermediates are pivotal in reductive acetylation to form enamides .

Complex Substituents

- 1-(4-Bromophenyl)-2-((trans)-5-phenyltetrahydro-2H-pyran-2-yl)ethanone (): Synthesis: Acid-catalyzed cyclization of heptenone derivatives . Applications: Potential as a chiral building block in natural product synthesis.

Comparative Data Table

Key Research Findings

- Reactivity : Sulfonyl and halogen substituents enhance electrophilicity but may reduce reaction rates in catalytic systems compared to methoxy or alkyl groups .

- Structural Insights : X-ray studies () highlight how substituents influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Biological Activity

1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, which is known for its ability to interact with various biological targets. The tert-butyldimethylsilyloxy group enhances the compound's stability and solubility, making it a suitable candidate for biological assays.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Many bromophenyl derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Effects : Some studies suggest that compounds containing bromophenyl moieties possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluated the anticancer potential of several bromophenyl derivatives, including this compound. The results indicated significant cytotoxic effects on human breast adenocarcinoma cells (MCF-7) with an IC50 value in the low micromolar range.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.5 |

| Other Bromophenyl Derivative | MCF-7 | 5.0 |

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, similar to other known antitumor agents.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The compound was tested against various bacterial strains using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

- Breast Cancer Treatment : A clinical study investigated the use of bromophenyl derivatives in combination therapy for breast cancer patients. Patients receiving treatment with this compound alongside conventional chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.

- Antimicrobial Trials : In a series of trials assessing the antimicrobial efficacy of various compounds, this compound was found to be effective against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-2-(tert-butyldimethylsilyloxy)ethanone, and what reaction conditions optimize yield?

- Answer : The compound is typically synthesized via alkylation of 2-bromo-1-(4-bromophenyl)ethanone with tert-butyldimethylsilyl (TBS) chloride in the presence of a base like imidazole or triethylamine. Anhydrous conditions (e.g., dimethylformamide or dichloromethane) are critical to prevent hydrolysis of the TBS group. Reaction temperatures between 0–25°C and monitoring via TLC or NMR ensure completion .

Q. How can the tert-butyldimethylsilyl (TBS) protective group be stabilized during synthesis?

- Answer : Stabilization requires strict anhydrous conditions, inert atmospheres (e.g., nitrogen/argon), and avoidance of protic solvents. Catalysts like silver nitrate or tetrabutylammonium fluoride (TBAF) in controlled amounts can enhance silyl ether stability. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) minimizes decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the TBS group (δ ~0.1 ppm for Si-CH₃) and bromophenyl signals (δ 7.5–8.0 ppm for aromatic protons).

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C) and ~1100 cm⁻¹ (C-O-Si).

- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z ~353 (C₁₄H₂₁BrO₂Si) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data for this compound?

- Answer : Single-crystal X-ray diffraction using programs like SHELXL97 and APEX2 provides unambiguous bond lengths and angles. For example, the TBS group’s Si-O bond (~1.63 Å) and bromophenyl geometry (C-Br ~1.89 Å) can validate or correct DFT-predicted structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies mitigate side reactions during nucleophilic substitutions involving the ethanone moiety?

- Answer : Protecting the ketone as a ketal or using bulky bases (e.g., LDA) to deprotonate selectively reduces undesired enolate formation. Solvent choice (e.g., THF for low polarity) and slow addition of nucleophiles (e.g., Grignard reagents) improve regioselectivity. Monitoring via in-situ IR or HPLC ensures reaction control .

Q. How do intermolecular interactions influence crystal packing, and how can this be analyzed?

- Answer : Hydrogen-bonding patterns (e.g., C-H···O or π-π stacking) dominate packing. Graph set analysis (as per Etter’s rules) using software like PLATON identifies motifs such as R₂²(8) rings. Hirshfeld surface analysis quantifies interactions (e.g., Br···H contacts) and correlates them with thermal stability .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?

- Answer : Systematic substitution of the bromophenyl (e.g., with electron-withdrawing groups like -CF₃) or TBS group replacement (e.g., with triazoles) can enhance bioactivity. In vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT) paired with docking studies (AutoDock, Schrödinger) identify key pharmacophores. For example, triazole analogs show improved antimicrobial activity due to enhanced H-bond donor capacity .

Q. How should researchers address contradictions in reported biological activity data?

- Answer : Cross-validate using orthogonal assays (e.g., MIC for antimicrobial activity vs. live-cell imaging). Control for assay conditions (pH, serum proteins) that may destabilize the compound. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies trends, while molecular dynamics simulations explain discrepancies in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.